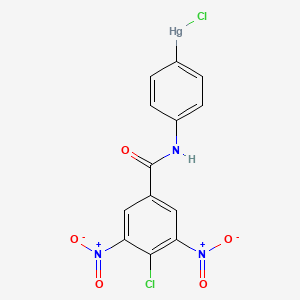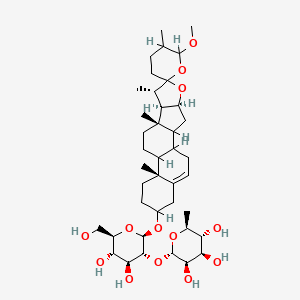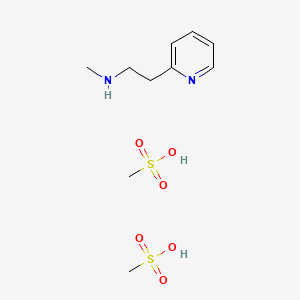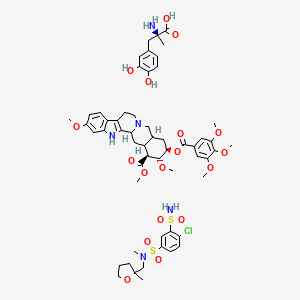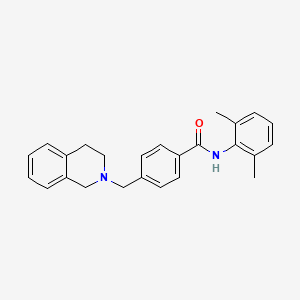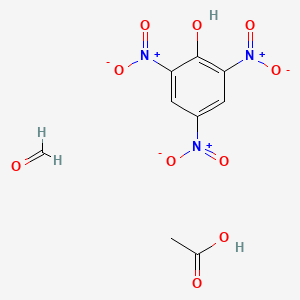
Acetic acid;formaldehyde;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; formaldehyde; 2,4,6-trinitrophenol: is a compound that combines three distinct chemicals, each with unique properties and applications Acetic acid is a simple carboxylic acid known for its use in vinegar and various industrial processes Formaldehyde is the simplest aldehyde, widely used in chemical manufacturing and as a preservative
Méthodes De Préparation
Acetic Acid
Acetic acid is industrially produced through the carbonylation of methanol. This process involves three main steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to produce acetyl iodide.
- Acetyl iodide is hydrolyzed to form acetic acid .
Formaldehyde
Formaldehyde is primarily produced by the oxidation of methanol. This can be achieved through two main methods:
- Oxidation-dehydrogenation using a silver catalyst.
- The FORMOX process, which uses metal oxide catalysts to directly oxidize methanol .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .
Analyse Des Réactions Chimiques
Acetic Acid
Acetic acid undergoes typical carboxylic acid reactions, including:
Neutralization: Reacts with bases to form acetate salts and water.
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Reduction: Can be reduced to ethanol using strong reducing agents.
Formaldehyde
Formaldehyde participates in various reactions, such as:
Polymerization: Forms polymers like paraformaldehyde.
Condensation: Reacts with ammonia to form hexamethylenetetramine.
Oxidation: Can be oxidized to formic acid.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol undergoes reactions typical of nitroaromatic compounds:
Reduction: Can be reduced to form picramic acid.
Nitration: Further nitration can occur under specific conditions.
Explosive Decomposition: Decomposes explosively under shock or heat.
Applications De Recherche Scientifique
Acetic Acid
Acetic acid is used in:
Chemical Synthesis: As a reagent in the production of various chemicals.
Food Industry: As a preservative and flavoring agent.
Biological Research: As a solvent and pH regulator.
Formaldehyde
Formaldehyde is utilized in:
Medical Research: As a tissue fixative and disinfectant.
Industrial Applications: In the production of resins and plastics.
Energy Storage: As a potential hydrogen carrier.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Explosives: Historically used in military and industrial explosives.
Dye Manufacturing: As a precursor for various dyes.
Chemical Analysis: As a reagent in analytical chemistry.
Mécanisme D'action
Acetic Acid
Acetic acid exerts its effects through:
Acid-Base Reactions: Alters pH and participates in buffering systems.
Metabolic Pathways: Involved in the Krebs cycle as acetyl-CoA.
Formaldehyde
Formaldehyde acts by:
Protein Cross-Linking: Forms cross-links between proteins, stabilizing tissue structures.
Antimicrobial Activity: Disrupts microbial cell walls and metabolic processes.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol’s mechanism includes:
Oxidative Stress: Generates reactive oxygen species, leading to cellular damage.
Explosive Decomposition: Rapidly decomposes to release gases and heat.
Comparaison Avec Des Composés Similaires
Acetic Acid
Similar compounds include:
Formic Acid: A simpler carboxylic acid with stronger acidity.
Propionic Acid: A slightly larger carboxylic acid with similar properties.
Formaldehyde
Acetaldehyde: An aldehyde with one additional carbon atom.
Acetone: A ketone with similar reactivity but different functional group.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: A less nitrated analog with similar properties.
Trinitrotoluene (TNT): Another nitroaromatic explosive with different stability and reactivity.
This detailed article provides a comprehensive overview of the compound “Acetic acid; formaldehyde; 2,4,6-trinitrophenol,” covering its preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds
Propriétés
Numéro CAS |
37330-50-0 |
|---|---|
Formule moléculaire |
C9H9N3O10 |
Poids moléculaire |
319.18 g/mol |
Nom IUPAC |
acetic acid;formaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H4O2.CH2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2(3)4;1-2/h1-2,10H;1H3,(H,3,4);1H2 |
Clé InChI |
VADAFWNOUZIFHY-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
37330-50-0 |
Synonymes |
Bouin's fluid Bouin's solution |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


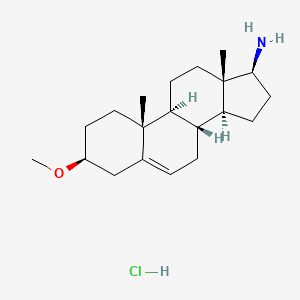
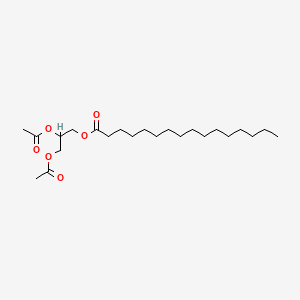
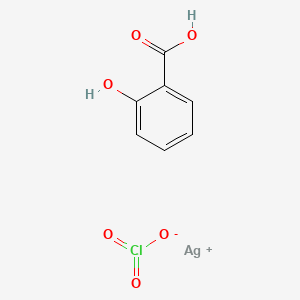
![acetic acid;4-(4-aminopiperidin-1-yl)-2-benzyl-N-[(2S)-1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-oxobutanamide](/img/structure/B1210365.png)
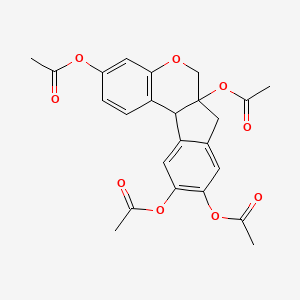
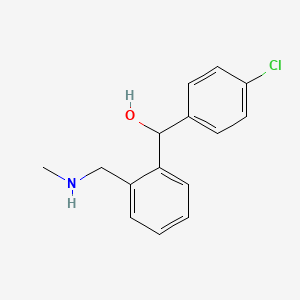
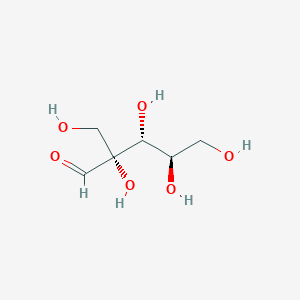
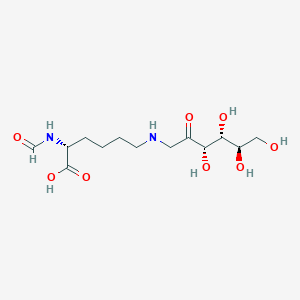
![2-Amino-3-phenylpropan-1-ol;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1210372.png)
